molecular formula C6H5ClN2O2S B2456440 Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride CAS No. 2137605-31-1

Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride

Cat. No.: B2456440
CAS No.: 2137605-31-1
M. Wt: 204.63
InChI Key: OFKHNGSIRKOSAX-UHFFFAOYSA-N
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Description

Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride is a heterocyclic compound that features both imidazole and thiazole rings fused together. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Imidazothiazoles, a broader class of compounds to which this compound belongs, have been shown to act as effective molecular scaffolds for synthetic, structural, and biomedical research .

Mode of Action

The mechanistic pathway leading to carbonylated imidazothiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Imidazothiazoles have been shown to have a wide range of biological properties, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

One study on a related compound, an imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compound, showed good drug exposure in mice with an auc (0-24h) >11,700 ng·hr/ml and a >24 hr half-life . This suggests that imidazothiazoles may have favorable pharmacokinetic properties.

Result of Action

Imidazothiazoles have been shown to have a wide range of biological properties, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The synthesis of imidazothiazoles has been shown to proceed smoothly in methanol in the presence of catalytic amounts of acid , suggesting that the chemical environment can influence the synthesis and potentially the action of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride typically involves the cyclization of aminothiazole derivatives with various electrophilic reagents. One common method includes the reaction of aminothiazole with acetoacetic ester in the presence of a brominating reagent such as CBrCl₃ . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazo[5,1-b]thiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioethers.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

imidazo[5,1-b][1,3]thiazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S.ClH/c9-6(10)4-2-11-5-1-7-3-8(4)5;/h1-3H,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKHNGSIRKOSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N(C=N1)C(=CS2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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